molecular formula C14H13NO2 B141590 N-Benzylanthranilic acid CAS No. 6622-55-5

N-Benzylanthranilic acid

Cat. No. B141590
M. Wt: 227.26 g/mol
InChI Key: JGQKORRBYIBYOF-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) were used and heated at 80° C. for 18 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.I[C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21].C(O)CO>[Cu]I.CC(O)C>[CH2:9]([NH:16][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
131 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
248 mg
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
111 μL
Type
reactant
Smiles
C(CO)O
Step Five
Name
Copper(I) iodide
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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